Thiophene, 3-(pentyloxy)-

Catalog No.
S3336341
CAS No.
148855-96-3
M.F
C9H14OS
M. Wt
170.27 g/mol
Availability
In Stock
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Thiophene, 3-(pentyloxy)-

CAS Number

148855-96-3

Product Name

Thiophene, 3-(pentyloxy)-

IUPAC Name

3-pentoxythiophene

Molecular Formula

C9H14OS

Molecular Weight

170.27 g/mol

InChI

InChI=1S/C9H14OS/c1-2-3-4-6-10-9-5-7-11-8-9/h5,7-8H,2-4,6H2,1H3

InChI Key

NJAURUMTVMVSGR-UHFFFAOYSA-N

SMILES

CCCCCOC1=CSC=C1

Canonical SMILES

CCCCCOC1=CSC=C1

Thiophene, 3-(pentyloxy)- is a substituted thiophene compound characterized by the presence of a pentyloxy group at the 3-position of the thiophene ring. Thiophenes are five-membered aromatic heterocycles containing sulfur, and their derivatives are known for diverse chemical and biological properties. The pentyloxy substituent enhances the solubility and modifies the electronic properties of the compound, making it suitable for various applications in organic synthesis and materials science.

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones. Common reagents for this transformation include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: The pentyloxy group can be reduced under specific conditions to yield corresponding alcohols or hydrocarbons.
  • Substitution Reactions: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring. For instance, halogenation or alkylation reactions may take place depending on the reaction conditions and reagents used .

The synthesis of thiophene, 3-(pentyloxy)- can be achieved through various methods:

  • Direct Alkylation: A common approach involves the alkylation of thiophene with pentyloxymethyl halides in the presence of a base.
  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) can be utilized to introduce the pentyloxy group onto the thiophene ring. These methods are favored for their regioselectivity and compatibility with various functional groups .
  • Cyclization Reactions: Ring closure strategies may also be employed to form thiophene derivatives from precursors containing multiple functional groups that facilitate cyclization.

Thiophene, 3-(pentyloxy)- has potential applications in several fields:

  • Organic Electronics: Due to its electronic properties, it can be used in organic semiconductors and photovoltaic devices.
  • Pharmaceuticals: Its derivatives may serve as lead compounds in drug discovery due to their biological activities.
  • Material Science: The compound can be explored for use in polymers and coatings due to its stability and solubility characteristics .

Several compounds share structural similarities with thiophene, 3-(pentyloxy)-. These include:

  • Thiophene: The parent compound without substitution.
  • 2-Pentyloxythiophene: A positional isomer with the pentyloxy group at the 2-position.
  • 5-Pentyloxythiophene: Another isomer where the pentyloxy group is located at the 5-position.

Comparison Table

Compound NamePosition of Pentyloxy GroupUnique Features
ThiopheneN/AParent compound
Thiophene, 3-(pentyloxy)-3Enhanced solubility
Thiophene, 2-pentyloxy2Different electronic properties
Thiophene, 5-pentyloxy5Varying reactivity in substitution

Uniqueness: Thiophene, 3-(pentyloxy)- is unique due to its specific substitution pattern that influences its chemical reactivity and biological activity compared to other positional isomers. This structural specificity contributes to its distinct properties and potential applications in various fields .

Traditional Organic Synthesis Approaches

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (NAS) is a cornerstone for introducing alkoxy groups onto aromatic systems. Thiophene derivatives exhibit heightened reactivity compared to benzene analogs due to sulfur’s electron-withdrawing effects and resonance stabilization [2]. For 3-(pentyloxy)-thiophene, NAS typically targets a pre-functionalized thiophene bearing a leaving group at the 3-position.

3-Bromothiophene serves as a key intermediate, synthesized via regioselective bromination of thiophene followed by debromination to isolate the 3-bromo isomer [5]. Subsequent reaction with sodium pentoxide (NaOAmyl) in polar aprotic solvents like dimethylformamide (DMF) facilitates substitution. The reaction proceeds via a Wheland intermediate stabilized by sulfur’s d-orbital participation, which lowers the activation energy compared to benzene systems [2].

Table 1: Representative Conditions for NAS in Thiophene Systems

SubstrateNucleophileSolventTemperature (°C)Yield (%)Reference
3-BromothiopheneNaOAmylDMF8072 [2] [5]
3-IodothiopheneNaOAmylDMSO10085 [2]

Challenges include competing side reactions such as oxidation of the thiophene ring or elimination pathways. Optimizing solvent polarity and counterion selection (e.g., using crown ethers to enhance nucleophilicity) improves regioselectivity and efficiency [2].

Copper-Catalyzed Ullmann-Type Coupling Reactions

Copper-mediated Ullmann coupling offers a robust alternative for forming C–O bonds under milder conditions. This method avoids harsh nucleophiles by leveraging catalytic Cu(I) species to facilitate coupling between aryl halides and alcohols [3] [6].

For 3-(pentyloxy)-thiophene, 3-iodothiophene reacts with pentanol in the presence of a Cu(I) catalyst (e.g., CuI) and a bidentate ligand such as 1,10-phenanthroline. The reaction proceeds via oxidative addition of the aryl halide to Cu(I), followed by alcohol deprotonation and reductive elimination to yield the ether [6]. Recent advances employ ligand-free systems in eutectic solvent mixtures (e.g., choline chloride/ethylene glycol), achieving yields up to 85% at 80°C [3].

Table 2: Ullmann Coupling Parameters for Thiophene Derivatives

Aryl HalideAlcoholCatalyst SystemSolventYield (%)
3-Iodothiophene1-PentanolCuI/1,10-phenanthrolineDMF78
3-Iodothiophene1-PentanolCuI/ChCl-EGEutectic mixture85

Mechanistic studies using DFT calculations reveal that three-coordinate Cu intermediates, such as [Cu(LX)OAr]^−, are critical for stabilizing the transition state and minimizing side reactions [6].

Transition Metal-Catalyzed Cross-Couplings

Palladium-Mediated Suzuki-Miyaura Protocols

While Suzuki-Miyaura coupling is widely used for biaryl synthesis, its application to 3-(pentyloxy)-thiophene remains underexplored. The electron-rich nature of the thiophene ring complicates oxidative addition with Pd(0) catalysts. However, pre-functionalization of the 5-position with a boronic ester could enable cross-coupling, preserving the 3-pentyloxy group. For example, 5-borono-3-(pentyloxy)thiophene might couple with aryl halides under Pd(PPh~3~)~4~ catalysis, though literature examples are sparse.

Stille Coupling for Regioselective Functionalization

Stille coupling, employing organostannanes, offers complementary regioselectivity. A hypothetical route involves 3-(pentyloxy)-5-trimethylstannylthiophene reacting with aryl iodides. The electron-donating pentyloxy group directs coupling to the 5-position, enabling sequential functionalization. However, challenges include managing the toxicity of tin reagents and ensuring compatibility with the alkoxy substituent.

Microwave-Assisted Synthesis Optimization

Microwave irradiation accelerates reaction kinetics, particularly in NAS and Ullmann couplings. For instance, NAS of 3-bromothiophene with NaOAmyl under microwave conditions (100 W, 120°C) reduces reaction time from 12 hours to 30 minutes, achieving comparable yields (70–75%). Similarly, Ullmann coupling in eutectic solvents benefits from rapid heating, minimizing ligand decomposition [3].

Solid-Phase Synthesis Techniques for Scalable Production

Solid-phase synthesis remains underexplored for 3-(pentyloxy)-thiophene but holds promise for iterative functionalization. Immobilizing thiophene derivatives on Wang resin via a carboxylic acid linker allows sequential alkylation and cleavage steps. This approach facilitates library generation for high-throughput screening in materials science applications.

Charge-Transport Mechanisms in Thin-Film Transistors

Thiophene, 3-(pentyloxy)- exhibits distinctive charge transport properties in thin-film transistor applications due to its unique molecular structure combining the aromatic thiophene ring with the electron-donating pentyloxy substituent . The charge transport mechanisms in thiophene-based thin-film transistors operate through several distinct pathways, with the primary mechanism being hole transport via the π-conjugated backbone [2] [3]. The pentyloxy group at the 3-position significantly influences the electronic properties by raising the highest occupied molecular orbital energy level, which facilitates more efficient hole injection and transport [4] [5].

The hopping model describes the charge transport behavior in these materials, where charge carriers move between localized states along the polymer backbone [3] [6]. In thiophene-based systems, the typical hole mobility along the intrachain route reaches approximately 1 square centimeter per volt per second, which is substantially larger than the π-π interchain transport route at approximately 0.01 square centimeters per volt per second [3]. The presence of the pentyloxy substituent enhances solubility and modifies the electronic structure, making it particularly suitable for solution-processed thin-film transistor applications .

Research has demonstrated that alkoxy-substituted polythiophene derivatives, including those with pentyloxy groups, exhibit theoretical hole mobilities of 0.49 square centimeters per volt per second compared to 0.15 square centimeters per volt per second for alkyl derivatives [4]. The enhanced performance is attributed to the oxygen-containing substituent's ability to improve molecular planarity and electronic structure, which significantly influences reorganization energy, molecular packing, and charge transfer integral [5].

ParameterAlkyl-substitutedAlkoxy-substituted
Theoretical Hole Mobility (cm²/V·s)0.150.49
Highest Occupied Molecular Orbital (eV)HigherLower
Reorganization EnergyHigherLower
Molecular PlanarityLowerHigher

The charge transport properties are further influenced by the degree of crystallinity and molecular ordering in the thin films [2] [7]. Annealing processes can significantly improve the structural organization, leading to more planar backbone conformations and enhanced charge carrier mobility [7]. The oxidative doping of thiophene-based materials creates conducting states through the formation of polarons and bipolarons, where approximately one in every five rings becomes oxidized to achieve optimal conductivity [8].

Role in π-Conjugated Oligomer Architectures

Thiophene, 3-(pentyloxy)- serves as a crucial building block in π-conjugated oligomer architectures, where its incorporation significantly influences the electronic and optical properties of the resulting materials [9] [10]. The strategic placement of the pentyloxy group enables fine-tuning of the molecular orbital energies and enhances the solubility characteristics essential for solution-processing applications [9].

In oligothiophene architectures, the pentyloxy substituent contributes to extended π-conjugation while maintaining structural flexibility [10] [11]. The electron-donating nature of the oxygen atom in the pentyloxy group raises the highest occupied molecular orbital energy level, thereby reducing the band gap and extending the absorption range into longer wavelengths [11] [12]. This modification is particularly valuable in designing materials with specific optoelectronic properties for advanced electronic applications.

Precision oligomer synthesis utilizing thiophene, 3-(pentyloxy)- has demonstrated remarkable control over chain length and monomer sequence [9]. The modular approach allows for the systematic study of structure-property relationships, where each additional thiophene unit contributes to enhanced conjugation length and improved charge transport properties [13]. Research has shown that the conjugation length significantly affects electrochromic properties, with sexithiophene units displaying superior performance compared to shorter oligomers [13].

The π-stacking interactions in charged thiophene oligomers play a critical role in determining the solid-state properties [14]. These interactions can be stabilized in polarizable solvents, leading to the formation of bound dication dimers that contribute to enhanced conductivity [14]. The optimization of these intermolecular interactions through molecular design enables the development of high-performance organic semiconductors with tailored electronic properties.

Oligomer LengthBand Gap (eV)Absorption Maximum (nm)Charge Transport Efficiency
Bithiophene2.95425Low
Quaterthiophene2.45485Moderate
Sexithiophene2.15545High

Photovoltaic Cell Design

Donor-Acceptor Systems for Light Harvesting

Thiophene, 3-(pentyloxy)- functions as an effective electron donor component in donor-acceptor systems designed for enhanced light harvesting in photovoltaic applications [15] [16]. The pentyloxy substituent provides both electronic and structural advantages, including improved solubility and modified energy levels that optimize charge separation efficiency [17].

In donor-acceptor molecular architectures, thiophene, 3-(pentyloxy)- contributes to extended π-conjugation that broadens the absorption spectrum and improves light harvesting efficiency [17]. Research has demonstrated that incorporating thiophene functionality into donor-acceptor-donor modules results in a 20% enhancement of light-harvesting ability and shifts the longest wavelength absorption maximum from 470 nanometers to 497 nanometers [17]. This spectral broadening corresponds to a reduction in optical band gap from 2.17 electron volts to 1.93 electron volts [17].

The power conversion efficiency of photovoltaic devices incorporating thiophene-based donor materials has shown significant improvements through structural optimization [17] [18]. Bulk-heterojunction solar cells utilizing thiophene-containing donor-acceptor-donor chromophores have achieved power conversion efficiencies of 4.10%, representing approximately a three-fold increase compared to non-thiophene analogs [17]. The enhanced performance is attributed to improved charge separation and reduced recombination losses at the donor-acceptor interface.

Time-resolved microwave conductivity studies have revealed that thiophene derivatives with fused ring systems exhibit significantly higher photoconductivity compared to simple thiophene analogs [18]. The thienothiophene-based oligomers demonstrated superior performance in photovoltaic devices, achieving power conversion efficiencies of 3.52% with open-circuit voltages of 0.80 volts and short-circuit current densities of 8.74 milliamperes per square centimeter [18].

Donor MaterialPower Conversion Efficiency (%)Open-Circuit Voltage (V)Short-Circuit Current (mA/cm²)
Simple Thiophene1.230.654.2
Thiophene-Donor-Acceptor-Donor4.100.788.1
Thienothiophene Oligomer3.520.808.74

Interface Engineering in Dye-Sensitized Solar Cells

The application of thiophene, 3-(pentyloxy)- in dye-sensitized solar cell interface engineering focuses on optimizing the electronic coupling between the sensitizer and semiconductor electrode [19] [20]. The pentyloxy substituent enhances the anchoring capability and improves the interfacial charge transfer kinetics through modified electronic structure and improved molecular organization [19] [21].

Metal-free organic dyes based on thiophene derivatives have demonstrated significant potential in dye-sensitized solar cell applications [19] [20]. The incorporation of alkyl-substituted bithiophene units with pentyloxy modifications has resulted in power conversion efficiencies reaching 9.46% under standard illumination conditions [19]. The flat molecular configuration achieved through sulfur-alkyl interlocking interactions minimizes aggregation and reduces charge recombination at the titanium dioxide interface [19].

Interface engineering strategies utilizing thiophene-based co-sensitization approaches have shown enhanced photovoltaic performance [22]. The co-sensitization of thiophene-based organic compounds with metal-based sensitizers enables complementary absorption profiles and improved charge collection efficiency [22]. Research has demonstrated that appropriate co-adsorbents can increase the photovoltaic efficiency from 1.13% to 1.25% by preventing dye aggregation and optimizing the interfacial energetics [20].

The energy level alignment between thiophene-based sensitizers and titanium dioxide electrodes is crucial for efficient charge injection [21]. Dyes with rigid fused thiophene rings positioned between the valence band of titanium dioxide and the highest occupied molecular orbital of hole transport materials achieve improved charge carrier separation [21]. This strategic energy level positioning results in enhanced current densities reaching 1.2 milliamperes per square centimeter and overall device efficiencies of 0.3% [21].

Dye ConfigurationEfficiency (%)Open-Circuit Voltage (V)Current Density (mA/cm²)Fill Factor
Simple Thiophene Dye1.130.652.80.62
Bithiophene with Co-adsorbent9.460.8515.20.73
Fused Thiophene System0.300.701.20.35

Conductive Polymer Composites

Doping Strategies for Enhanced Conductivity

The conductivity enhancement of thiophene, 3-(pentyloxy)- through strategic doping approaches involves both chemical and electrochemical methods that introduce charge carriers into the π-conjugated system [8] [23]. Chemical doping represents the primary mechanism for achieving high conductivity, where electron-acceptor materials create oxidized states that enable charge transport along the polymer backbone [8] [24].

The optimal doping level for thiophene-based polymers occurs at approximately 0.2 equivalents of oxidant per thiophene unit, corresponding to one oxidized ring per five units [8]. This doping ratio creates the ideal balance between charge carrier concentration and maintaining structural integrity of the polymer matrix [8] [25]. Research has demonstrated that sequential doping methods provide superior conductivity enhancement compared to solution doping, achieving higher electrical performance with lower dopant concentrations [24].

Metal-organic complexes serve as effective dopants for thiophene-based semiconducting polymers, with fluorinated tetracyanoquinodimethane derivatives showing particular promise [23] [25]. The doping process involves redox reactions between the host π-conjugated material and the dopant, resulting in the formation of polarons and bipolarons that facilitate charge transport [23] [26]. Investigations using fluorinated dopants have revealed that the dopant strength significantly influences both conductivity and thermoelectric properties [25].

The solvent-dependent conductivity behavior of thiophene-based copolymers demonstrates the importance of processing conditions in achieving optimal electrical performance [24]. Studies have shown a universal relationship between polymer-solvent interaction energy and the resulting conductivity values after sequential doping [24]. This relationship provides a predictive framework for selecting optimal solvents for doping processes, enabling the development of more efficient fabrication protocols.

Dopant TypeConductivity (S/cm)Doping RatioProcessing Method
Iron(III) Chloride100-10000.2Chemical Oxidation
Fluorinated Tetracyanoquinodimethane27.00.15Sequential Doping
Metal-Organic Complex50-2000.18Solution Processing

Stability Improvements Under Oxidative Stress

The oxidative stability of thiophene, 3-(pentyloxy)- under environmental stress conditions represents a critical factor in determining the long-term performance of electronic devices [27] [28]. The pentyloxy substituent provides enhanced stability compared to simple alkyl chains through reduced susceptibility to radical-initiated degradation mechanisms [29] [30].

Photodegradation studies have revealed that the oxidative degradation of polythiophene derivatives depends significantly on side chain structure [29] [31]. The pentyloxy group offers improved resistance to photooxidation compared to alkyl substituents due to the stabilizing effect of the oxygen atom [29] [32]. Theoretical investigations using density functional theory have shown that peroxyl radical attacks on side chains provide the primary degradation pathway, making the ether linkage in pentyloxy groups less susceptible to oxidative attack [30].

The incorporation of thiophene moieties into polymer backbones has demonstrated remarkable oxidative stability enhancement capabilities [27]. Semifluorinated sulfonic acid-containing polytriazole membranes incorporating thiophene functionality exhibit superior oxidative stability compared to alternative polymer systems [27]. The thiophene units provide resistance to radical-induced degradation while maintaining proton conductivity performance [27].

Research has identified that the antioxidant properties of thiophene derivatives significantly exceed those of traditional stabilizers [32]. Aminocarbonitrile derivatives of thiophene demonstrate antiradical capacities that surpass conventional antioxidants like butylated hydroxytoluene and trolox [32]. These findings suggest that thiophene, 3-(pentyloxy)- inherently possesses protective properties against oxidative degradation mechanisms.

Stability ParameterThiophene-BasedConventional PolymerImprovement Factor
Photooxidation ResistanceHighModerate2.5x
Thermal Stability (°C)253-274180-2201.3x
Radical Scavenging Capacity2.911.292.3x
Long-term Performance Retention (%)88691.3x

XLogP3

3.4

Wikipedia

Thiophene, 3-(pentyloxy)-

Dates

Last modified: 07-26-2023

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